
Helioxanthin
Overview
Description
Helioxanthin is a natural product isolated from the plant Taiwania cryptomerioides. It is known for its broad-spectrum antiviral activity, including activity against hepatitis B virus . This compound and its analogues have been studied for their potential therapeutic applications, particularly in the treatment of viral infections .
Mechanism of Action
Target of Action
Helioxanthin primarily targets the Hepatitis B Virus (HBV) and has been shown to inhibit the replication of a number of viruses . It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus . It also inhibits the activity of all HBV promoters by decreasing the binding of hepatocyte nuclear factor 4 (HNF-4), HNF-3, and fetoprotein factor to the precore/core promoter enhancer II region .
Mode of Action
This compound interacts with its targets by posttranscriptionally down-regulating critical transcription factors in HBV-producing cells, thus diminishing HBV promoter activity and blocking viral gene expression and replication . This mechanism is unique and different from other anti-HBV compounds previously described .
Biochemical Pathways
This compound affects the EGFR/ERK/c-fos signaling pathway. It downregulates this pathway to inhibit COX-2 level and activates the cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest . This leads to the suppression of gene expression of human hepatitis B virus .
Pharmacokinetics
It’s known that the compound exhibits potent anti-hbv activity with little cytotoxicity . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the effective inhibition of HBV replication. It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus .
Action Environment
The action environment of this compound is primarily within HBV-producing cells. The compound exhibits a greater cytotoxic effect in HBV-harbouring cells than virus-free parental cells
Biochemical Analysis
Biochemical Properties
Helioxanthin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the gene expression and replication of Hepatitis B virus (HBV) by interacting with the HBV core promoter . It also interacts with other proteins known to support the HBV life cycle, including NPM1, PARP1, Hsp90, HNRNPC, SFPQ, PTBP1, HNRNPK, and PUF60 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of oral squamous cell carcinoma cells in a dose-dependent manner by inducing G2/M phase arrest . It also influences cell function by downregulating the EGFR/ERK/c-fos signaling pathway to inhibit COX-2 level and by activating cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the HBV core promoter, inhibiting HBV RNA and protein expression in addition to inhibiting HBV DNA . This unique mechanism of action distinguishes this compound from existing therapeutic drugs .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the compound’s effects on cells, such as the inhibition of cell proliferation, occur in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce tumor growth. Specifically, doses of 20 and 30 mg kg-1 for 15 days reduced the tumor growth in an animal model .
Metabolic Pathways
Its ability to inhibit the EGFR/ERK/c-fos signaling pathway suggests that it may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its ability to interact with various proteins and inhibit specific cellular processes, it’s likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Its ability to bind to the HBV core promoter and inhibit HBV RNA and protein expression suggests that it may localize to the nucleus where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helioxanthin can be synthesized through various methods. One common approach involves the condensation of arylpropiolic acids, which was first reported by the Bucher group in 1895 . This method involves the use of specific reaction conditions to achieve the desired product. Additionally, microwave extraction using ethanol solution has been reported as a method for preparing this compound from heliopsis scabra dunal roots .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced extraction techniques, such as microwave-assisted extraction, can enhance the yield and purity of the compound. The concentrated extract is then subjected to further purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Helioxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .
Major Products Formed: The major products formed from the reactions of this compound include its analogues, which have been shown to exhibit significant antiviral activity. These analogues are often designed to target specific viral pathways and enhance the compound’s therapeutic potential .
Scientific Research Applications
Anticancer Activity
Helioxanthin exhibits significant anticancer properties, particularly against oral squamous cell carcinoma. Research indicates that it inhibits the proliferation of cancer cells by downregulating critical signaling pathways such as the epidermal growth factor receptor (EGFR) and extracellular-signal-regulated kinases (ERK) pathways.
- Mechanism of Action : this compound induces G2/M phase cell cycle arrest and activates cyclin-dependent kinase inhibitors, leading to reduced tumor growth in animal models. A study demonstrated that doses of 20 to 30 mg/kg administered over 15 days significantly inhibited tumor growth in xenografted nude mice .
- Case Study : In a controlled experiment, this compound was shown to suppress the cross-talk between cyclooxygenase-2 (COX-2) and the EGFR/ERK pathway, which is crucial for cancer cell proliferation. This suggests its potential as a novel candidate for oral cancer prevention .
Osteogenic Applications
This compound and its derivatives have been investigated for their osteogenic properties, particularly in bone regeneration and osteoporosis treatment.
- Bone Formation : A derivative of this compound, referred to as TH, has been identified as a potent stimulator of bone formation. It promotes osteoblast differentiation while inhibiting osteoclast formation, which is essential for maintaining bone density .
- Case Study : In a study involving cranial bone defect models in mice, TH treatment resulted in significant bone regeneration compared to controls. The compound not only stimulated bone formation but also suppressed bone resorption, highlighting its dual action as an antiosteoporotic agent .
Regenerative Medicine
This compound has shown promise in regenerative medicine, particularly concerning stem cell therapy.
- Stem Cell Applications : Research has indicated that this compound-treated human dental pulp stem cells can enhance fracture healing by localizing at injury sites and promoting tissue regeneration . This application underscores its potential utility in dental and orthopedic regenerative therapies.
Data Summary Table
Comparison with Similar Compounds
Helioxanthin belongs to the class of arylnaphthalene lactones, which are naturally occurring fused tricyclic naphthalene lactones with aryl substituents . Similar compounds include other arylnaphthalene lignans, such as taiwanin E and anonaine . These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential. This compound’s unique antiviral mechanism and broad-spectrum activity distinguish it from other similar compounds .
Biological Activity
Helioxanthin, a lignan compound derived from the plant Taiwania cryptomerioides, has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article explores various studies that highlight the compound's mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Antiviral Activity
This compound has been extensively studied for its antiviral properties, especially against hepatitis B virus (HBV).
- Mechanism and Efficacy : Research indicates that this compound and its analogues can suppress HBV gene expression effectively. A notable study demonstrated that one of its derivatives, identified as compound 15, exhibited an EC50 value of 0.06 μM against HBV, significantly reducing viral surface antigen and DNA expression while also diminishing viral RNA levels . This unique mechanism distinguishes this compound from existing nucleoside/nucleotide antiviral drugs, suggesting its potential as a novel therapeutic agent in combination therapies for HBV .
- Case Study : An analogue of this compound, referred to as 8-1, was shown to inhibit duck hepatitis B virus (DHBV) in vitro and in animal models. The study highlighted that 8-1 not only reduced viral replication but also demonstrated enhanced cytotoxicity in virus-induced cells compared to non-induced cells . These findings underscore the compound's potential utility in treating chronic hepatitis B infections.
Anticancer Activity
This compound's anticancer properties have been investigated primarily in the context of oral squamous cell carcinoma (OSCC).
- Inhibition of Tumor Growth : A significant study revealed that this compound inhibits the proliferation of OSCC cells by inducing G2/M phase cell cycle arrest. The compound was found to downregulate key signaling pathways involving epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK), which are crucial for tumor growth and survival . In vivo experiments showed that administration of this compound significantly reduced tumor size in xenografted nude mice models, reinforcing its potential as a therapeutic agent for cancer prevention .
- Table: Summary of this compound's Biological Activities
Structural Modifications and Analogues
The structure-activity relationship (SAR) studies on this compound have led to the synthesis of various analogues aimed at enhancing its biological efficacy.
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRYHUFFFYTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172321 | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-47-3 | |
Record name | Helioxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Helioxanthin and where is it found?
A1: this compound is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].
Q2: What are the primary biological activities of this compound?
A2: this compound exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].
Q3: How does this compound exert its anticancer effect against oral cancer cells?
A3: [] this compound inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.
Q4: What is the mechanism of action of this compound against Hepatitis B Virus (HBV)?
A4: [, , , ] this compound demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:
Q5: Can you explain the insecticidal activity of this compound?
A5: [] this compound displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:
Q6: Has this compound shown potential in bone regeneration?
A6: [, , , ] Yes, this compound, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.
Q7: What is known about the structure of this compound?
A7: [, , , ] this compound is an aryltetralin lignan lactone.
Q8: Have any this compound analogs been synthesized and what are their activities?
A8: [, ] Yes, several this compound analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].
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